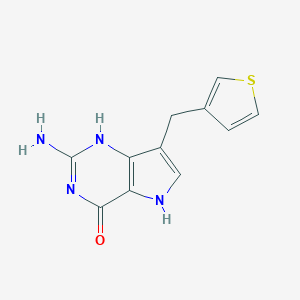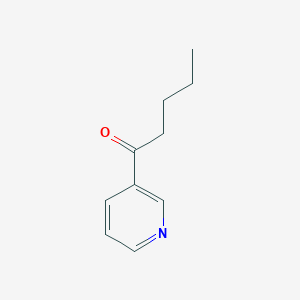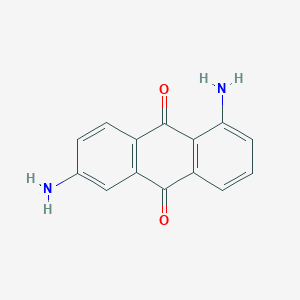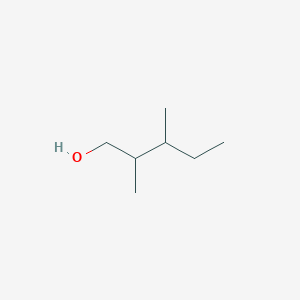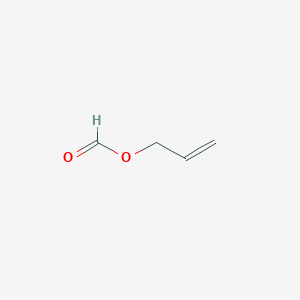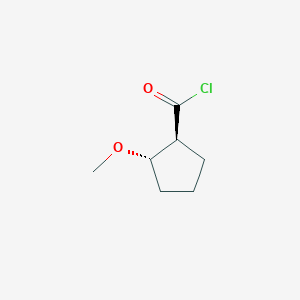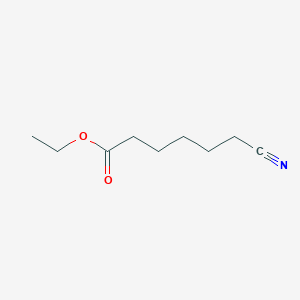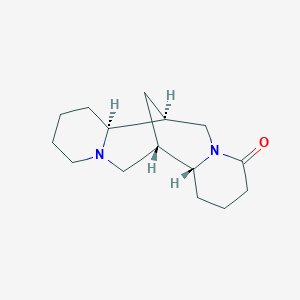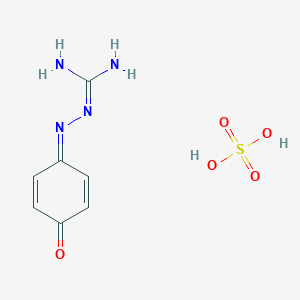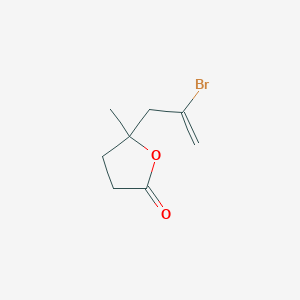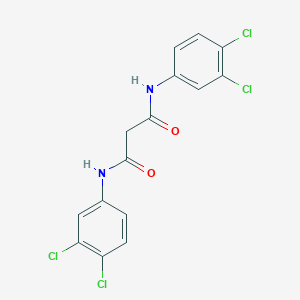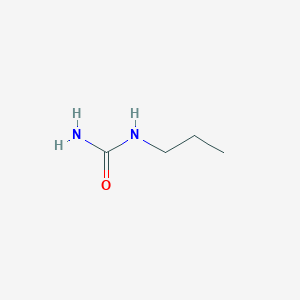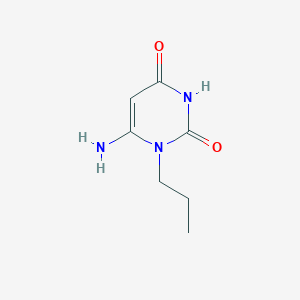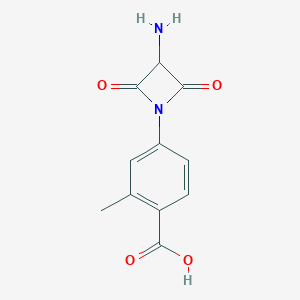
4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid, also known as AMB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AMB is a member of the β-lactam family of compounds, which are known for their antibacterial properties. However, AMB has been found to have a wide range of other potential applications, including as an anti-inflammatory and anti-tumor agent.
Mécanisme D'action
The mechanism of action of 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid is not fully understood, but it is believed to work by inhibiting the synthesis of bacterial cell walls. This leads to the breakdown of the bacterial cell and subsequent death of the organism. Additionally, 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has been found to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has a number of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory properties, 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has been found to have anti-tumor effects in animal models of cancer. It has also been shown to have antioxidant properties and to be effective in reducing oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid is its broad-spectrum antibacterial activity, which makes it a potentially useful compound for the treatment of bacterial infections. However, its use is limited by its potential toxicity and the development of resistance by bacterial strains. Additionally, its anti-inflammatory and anti-tumor effects have yet to be fully characterized, and further research is needed to determine its potential therapeutic applications in these areas.
Orientations Futures
There are a number of potential future directions for research on 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid. One area of interest is the development of new formulations of the compound that may improve its efficacy and reduce its toxicity. Additionally, further studies are needed to fully characterize its anti-inflammatory and anti-tumor effects and to determine its potential as a therapeutic agent in these areas. Finally, research is needed to better understand the mechanisms of action of 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid and to identify new targets for its use in the treatment of bacterial infections and other diseases.
Méthodes De Synthèse
4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid can be synthesized through a multistep process involving the reaction of 4-methylbenzoic acid with various reagents, including ethyl chloroformate, sodium azide, and triethylamine. The resulting compound is then subjected to further reactions, including the addition of an amino acid and the formation of a β-lactam ring.
Applications De Recherche Scientifique
4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its antibacterial properties, with studies showing that 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid is effective against a range of bacterial strains, including those that are resistant to traditional antibiotics. Other studies have investigated its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
Propriétés
Numéro CAS |
137232-04-3 |
|---|---|
Nom du produit |
4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid |
Formule moléculaire |
C11H10N2O4 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
4-(3-amino-2,4-dioxoazetidin-1-yl)-2-methylbenzoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-5-4-6(2-3-7(5)11(16)17)13-9(14)8(12)10(13)15/h2-4,8H,12H2,1H3,(H,16,17) |
Clé InChI |
NVIJVMZHQKJLID-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(C2=O)N)C(=O)O |
SMILES canonique |
CC1=C(C=CC(=C1)N2C(=O)C(C2=O)N)C(=O)O |
Autres numéros CAS |
137232-04-3 |
Synonymes |
4-(3-amino-2-oxoazetidinonyl-1)methylbenzoic acid 4-AABC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



